Cas no 25140-93-6 (2-3-(propan-2-yl)phenoxypropanoic Acid)

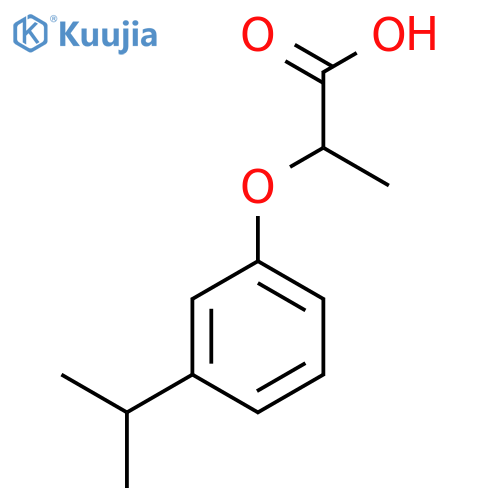

25140-93-6 structure

商品名:2-3-(propan-2-yl)phenoxypropanoic Acid

CAS番号:25140-93-6

MF:C12H16O3

メガワット:208.253643989563

CID:2112058

2-3-(propan-2-yl)phenoxypropanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-isopropylphenoxy)propanoic acid

- 2-[3-(propan-2-yl)phenoxy]propanoic acid

- IGTSFDFHCYFQCS-UHFFFAOYSA-N

- 2-(3-isopropylphenoxy)propionic acid

- NE22673

- Z228583544

- 2-3-(propan-2-yl)phenoxypropanoic Acid

-

- インチ: 1S/C12H16O3/c1-8(2)10-5-4-6-11(7-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

- InChIKey: IGTSFDFHCYFQCS-UHFFFAOYSA-N

- ほほえんだ: O(C(C(=O)O)C)C1=CC=CC(=C1)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 213

- トポロジー分子極性表面積: 46.5

2-3-(propan-2-yl)phenoxypropanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-45017-0.5g |

2-[3-(propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 0.5g |

$175.0 | 2023-02-10 | |

| Enamine | EN300-45017-2.5g |

2-[3-(propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 2.5g |

$440.0 | 2023-02-10 | |

| Enamine | EN300-45017-0.1g |

2-[3-(propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 0.1g |

$78.0 | 2023-02-10 | |

| A2B Chem LLC | AV40011-100mg |

2-[3-(Propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 100mg |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | AV40011-1g |

2-[3-(Propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 1g |

$272.00 | 2024-04-20 | |

| 1PlusChem | 1P019VUZ-500mg |

2-[3-(propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 500mg |

$264.00 | 2025-03-04 | |

| 1PlusChem | 1P019VUZ-10g |

2-[3-(propan-2-yl)phenoxy]propanoic acid |

25140-93-6 | 95% | 10g |

$1254.00 | 2024-05-20 | |

| TRC | N756945-25mg |

2-[3-(propan-2-yl)phenoxy]propanoic Acid |

25140-93-6 | 25mg |

$ 50.00 | 2022-06-03 | ||

| TRC | N756945-50mg |

2-[3-(propan-2-yl)phenoxy]propanoic Acid |

25140-93-6 | 50mg |

$ 95.00 | 2022-06-03 | ||

| TRC | N756945-250mg |

2-[3-(propan-2-yl)phenoxy]propanoic Acid |

25140-93-6 | 250mg |

$ 320.00 | 2022-06-03 |

2-3-(propan-2-yl)phenoxypropanoic Acid 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

25140-93-6 (2-3-(propan-2-yl)phenoxypropanoic Acid) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量